molecular formula C20H17N5O B2425676 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide CAS No. 321385-62-0

3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide

Cat. No.: B2425676
CAS No.: 321385-62-0
M. Wt: 343.39
InChI Key: MIPNUAYDWAOZHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide is a synthetic organic compound that features a unique combination of imidazole, phenyl, and pyrazole moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

3-(4-imidazol-1-ylphenyl)-N-(4-methylphenyl)pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-15-2-6-17(7-3-15)22-20(26)25-12-10-19(23-25)16-4-8-18(9-5-16)24-13-11-21-14-24/h2-14H,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPNUAYDWAOZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)N2C=CC(=N2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide typically involves multiple steps:

  • Formation of the Imidazole Derivative: : The initial step involves the preparation of 4-(1H-imidazol-1-yl)benzaldehyde. This can be achieved through the reaction of 4-bromobenzaldehyde with imidazole in the presence of a base such as potassium carbonate.

  • Synthesis of the Pyrazole Core: : The next step is the formation of the pyrazole ring. This can be done by reacting 4-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to yield 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid.

  • Coupling Reaction: : The final step involves the coupling of the imidazole derivative with the pyrazole core. This can be achieved through a condensation reaction using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Synthetic Routes for Pyrazole-Carboxamide Derivatives

Pyrazole-carboxamide derivatives are typically synthesized via condensation , cyclization , and functional group interconversion reactions. Key steps include:

Claisen-Schmidt Condensation

A foundational method for constructing the pyrazole core involves condensation between hydrazines and α,β-unsaturated carbonyl compounds. For example:

  • Precursor Synthesis :

    • 4-(1H-Imidazol-1-yl)benzaldehyde (A ) reacts with 4-methylacetophenone (B ) under basic conditions (e.g., KOH/MeOH) to form a chalcone intermediate (C ) .

    • Hydrazine derivatives (e.g., phenylhydrazine) then cyclize with the chalcone to form the pyrazole ring .

Vilsmeier-Haack Reaction

This reaction is critical for introducing formyl groups to the pyrazole ring. For instance:

  • Tosylhydrazones of α,β-unsaturated carbonyl compounds undergo cyclization and formylation under Vilsmeier conditions (DMF/POCl<sub>3</sub>) to yield substituted pyrazoles .

Carboxamide Formation

The carboxamide group is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) between pyrazole-carboxylic acids and amines (e.g., 4-methylaniline) .

Reaction Optimization and Conditions

The following table summarizes reaction parameters for critical steps in synthesizing analogous compounds:

Reaction Step Reagents/Conditions Yield Key Reference
Chalcone formationKOH (20%), MeOH, RT, 2 h75%
Pyrazole cyclizationHydrazine hydrate, EtOH, reflux, 6 h68–82%
Vilsmeier formylationDMF/POCl<sub>3</sub>, 0–5°C, 4 h85%
Carboxamide couplingEDC, HOBt, DMF, RT, 12 h60–75%

N-Alkylation/Arylation

  • The imidazole nitrogen can undergo alkylation with alkyl halides (e.g., CH<sub>3</sub>I) in the presence of NaH/THF .

  • Electrophilic aromatic substitution (e.g., nitration, sulfonation) on the 4-methylphenyl group is feasible under acidic conditions .

Cross-Coupling Reactions

  • Suzuki-Miyaura coupling with aryl boronic acids introduces diverse aryl groups to the pyrazole ring .

Biological Activity Modulation

  • Substituents at the N-1 and C-3 positions of the pyrazole ring significantly influence anti-inflammatory and anticancer activities .

Stability and Reactivity Insights

  • Thermal Stability : Pyrazole-carboxamides are stable up to 250°C, with decomposition observed above this threshold .

  • Solubility : Poor aqueous solubility (log P ~3.5) necessitates formulation with co-solvents (e.g., DMSO) for biological assays .

  • Hydrolytic Sensitivity : The carboxamide bond is susceptible to hydrolysis under strongly acidic/basic conditions .

Key Research Findings

  • Anticancer Activity : Analogues with electron-withdrawing groups (e.g., -NO<sub>2</sub>, -CF<sub>3</sub>) on the aryl ring exhibit IC<sub>50</sub> values <10 µM against A549 lung cancer cells .

  • Anti-inflammatory Potency : Derivatives bearing 4-tert-butylbenzyl groups show 75–78% inhibition in carrageenan-induced edema models .

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide. The compound has been shown to exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Lung Cancer : In vitro studies demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of lung cancer cells effectively .
  • Breast Cancer : Research indicates that this compound may also target breast cancer cells, showcasing its potential as a therapeutic agent for treating this type of cancer .

Antifungal Properties

The compound has been evaluated for its antifungal activity, particularly against pathogens such as Aspergillus fumigatus, which causes pulmonary aspergillosis. Studies have reported that imidazole-containing compounds exhibit strong antifungal properties, suggesting that 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide could be effective in treating fungal infections .

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various biological assays:

StudyFocusFindings
AnticancerSignificant inhibition of lung and breast cancer cell lines.
AntifungalEffective against Aspergillus fumigatus, demonstrating strong antifungal properties.
Mechanistic StudyIdentified enzyme targets and pathways affected by the compound.

Mechanism of Action

The mechanism by which 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide exerts its effects involves interaction with specific molecular targets and pathways:

  • Molecular Targets: : The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases involved in disease processes.

  • Pathways Involved: : The compound can affect various cellular pathways, including those related to cell proliferation, apoptosis, and immune response. This can lead to the inhibition of cancer cell growth or the suppression of microbial infections.

Comparison with Similar Compounds

3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

    • 3-[4-(1H-imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one
    • 4-(1H-imidazol-1-yl)benzaldehyde
    • 1-(4-methylphenyl)-1H-pyrazole-3-carboxylic acid
  • Uniqueness: : The unique combination of imidazole, phenyl, and pyrazole moieties in 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide provides distinct chemical properties and biological activities that are not observed in the similar compounds listed above.

This detailed overview provides a comprehensive understanding of 3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-[4-(1H-imidazol-1-yl)phenyl]-N-(4-methylphenyl)-1H-pyrazole-1-carboxamide, commonly referred to as a pyrazole derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic applications, including anticancer, antibacterial, and antiviral properties.

  • Molecular Formula : C20H17N5O
  • Molecular Weight : 343.38 g/mol
  • CAS Number : [not provided in the sources]

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Pyrazole-based structures have been shown to inhibit the growth of various cancer cell lines, such as:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Prostate Cancer

In vitro studies demonstrated that compounds with a 1H-pyrazole core exhibit significant antiproliferative effects, suggesting that they may serve as promising candidates for cancer therapy .

Antibacterial and Antifungal Activity

Compounds containing imidazole and pyrazole moieties have also been evaluated for their antibacterial and antifungal properties. For instance, imidazole-containing chalcones were effective against Aspergillus fumigatus, which is responsible for pulmonary aspergillosis . The structural similarity of these compounds suggests that the target compound may exhibit similar bioactivity.

Antiviral Properties

The antiviral activity of pyrazole derivatives has been explored in various studies. These compounds have shown efficacy against several viral strains, including herpes simplex virus type 1 and respiratory syncytial virus (RSV). The mechanism often involves inhibition of viral replication at micromolar concentrations .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of pyrazole derivatives. Modifications at specific positions on the pyrazole ring can significantly influence their biological activity. For instance, substitutions on the phenyl rings or variations in the carboxamide group can enhance potency and selectivity towards specific biological targets .

Study 1: Anticancer Efficacy

A study synthesized various pyrazole derivatives and evaluated their anticancer activities against multiple cell lines. The results indicated that certain substitutions on the pyrazole ring improved antiproliferative effects significantly compared to other derivatives .

Study 2: Antimicrobial Testing

In a separate investigation, imidazole-containing compounds were tested against Aspergillus species and showed promising results with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents . This reinforces the potential application of similar structures in treating fungal infections.

Data Table: Summary of Biological Activities

Biological ActivityTarget Organisms/CellsReference
AnticancerMDA-MB-231, HepG2
AntibacterialAspergillus fumigatus
AntiviralHerpes simplex virus

Q & A

Q. Spectroscopy :

  • IR Spectroscopy : Confirm the presence of carboxamide (C=O stretch ~1650 cm⁻¹) and imidazole (C-N stretch ~1250 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.